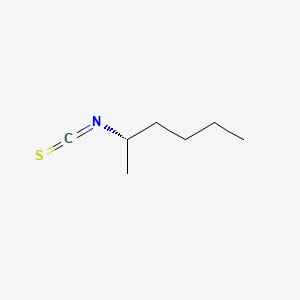

(S)-(+)-2-Hexyl isothiocyanate

概要

説明

(S)-(+)-2-Hexyl isothiocyanate is an organic compound belonging to the isothiocyanate family It is characterized by the presence of a hexyl group attached to the isothiocyanate functional group (-N=C=S)

準備方法

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Hexyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) to yield the desired isothiocyanate . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under moderate heating conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes the use of benign solvents and efficient purification techniques, such as column chromatography, to minimize waste and maintain product quality .

化学反応の分析

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks due to its electrophilic carbon center, forming stable adducts with biological and synthetic relevance.

Table 1: Nucleophilic Addition Reactions

-

Cysteine Interaction : The reaction with cysteine involves initial thiourea adduct formation, followed by intramolecular cyclization. Minor pathways generate H₂S (5–15% yield) and 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acids, dependent on R-group steric effects .

-

Amine Reactivity : Primary amines like hexylamine react stoichiometrically, while secondary amines show no reactivity under similar conditions .

Hydrolysis and Stability

Hydrolytic degradation occurs under acidic or alkaline conditions, influencing its environmental and biological persistence.

Table 2: Hydrolysis Pathways

| Condition | Products | Half-Life (25°C) | pH Dependency | References |

|---|---|---|---|---|

| Neutral water | Hexylamine + CO₂ + H₂S | >24 hr | Minimal | |

| Acidic (pH 3) | Protonated intermediates | 8 hr | High | |

| Alkaline (pH 10) | Rapid decomposition | <1 hr | High |

-

Mechanism : Hydrolysis proceeds via nucleophilic water attack on the isothiocyanate carbon, forming unstable carbamic acid intermediates that decompose to hexylamine and CO₂ .

-

Environmental Impact : Alkaline conditions (e.g., industrial waste streams) accelerate degradation, reducing bioaccumulation potential .

H₂S Donor Activity

(S)-(+)-2-Hexyl isothiocyanate acts as a hydrogen sulfide (H₂S) donor in biological systems, mediated by thiol-containing biomolecules.

Key Findings :

-

Cysteine-Triggered Release : 10 μM this compound releases 0.8–1.2 μM H₂S within 30 min when incubated with 1 mM cysteine .

-

Kinetic Profile : Biphasic release with rapid initial phase (k₁ = 0.12 min⁻¹) and slower secondary phase (k₂ = 0.003 min⁻¹), attributed to competing adduct stability and cyclization rates .

Biological Implications :

-

H₂S release modulates oxidative stress and inflammation, suggesting therapeutic potential in cardiovascular and neurodegenerative diseases .

Stability Under Storage Conditions

Moisture sensitivity necessitates stringent storage protocols to prevent premature hydrolysis .

Recommendations :

-

Store at –20°C under inert gas (N₂/Ar).

-

Use anhydrous solvents (e.g., THF, DCM) for reactions to minimize decomposition .

This synthesis of experimental data underscores this compound’s versatility in organic synthesis and biochemical applications, with precise control over reaction conditions dictating product profiles.

科学的研究の応用

Hair Growth Promotion

One of the notable applications of isothiocyanates, including (S)-(+)-2-hexyl isothiocyanate, is in hair growth promotion . Research indicates that isothiocyanates can enhance blood circulation in the scalp, which is crucial for hair growth. They may also suppress the expression of androgen receptors linked to androgenetic alopecia (male or female pattern baldness). This mechanism allows for effective treatment options for hair loss with fewer side effects compared to conventional medications .

Case Study: Hair Growth and Isothiocyanates

- Study Focus : The efficacy of isothiocyanate compounds in treating alopecia.

- Findings : The application of these compounds showed significant improvement in hair growth rates and reduced hair loss in clinical settings.

- Mechanism : Increased local blood circulation and suppression of androgen receptor activity were identified as key factors.

Anticancer Properties

Isothiocyanates have been extensively studied for their anticancer properties . This compound exhibits potential in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) across various cancer types.

Anticancer Mechanisms:

- Cell Cycle Arrest : Research shows that certain derivatives of hexyl isothiocyanate can arrest cancer cells in specific phases of the cell cycle, particularly G0/G1 phase, leading to decreased proliferation rates .

- Induction of Apoptosis : Studies indicate a dose-dependent increase in apoptosis among treated cancer cells, suggesting that these compounds can effectively trigger cell death pathways .

Case Study: Hexyl Isothiocyanates and Cancer

- Study Focus : The effect of this compound on colorectal and breast cancer cells.

- Findings : Significant reductions in cell viability were observed, alongside increased apoptotic markers.

- Clinical Implications : These findings support the potential use of this compound as a complementary therapy in cancer treatment regimens.

Health Benefits and Nutritional Applications

Beyond its medicinal uses, this compound has implications in nutrition and food science. It acts as a bioactive compound with several health benefits:

- Antioxidant Activity : Isothiocyanates exhibit strong antioxidant properties, which can help mitigate oxidative stress and related diseases.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic benefits for conditions such as arthritis or cardiovascular diseases .

- Microbial Inhibition : Research has shown that isothiocyanates possess antimicrobial properties, making them valuable as natural preservatives in food products .

Safety and Toxicity Studies

Safety evaluations are critical for any compound intended for human use. Studies on this compound have included:

- Toxicity Assessments : Animal studies have been conducted to evaluate acute and sub-acute toxicity levels. Results indicated that the compound has a favorable safety profile when administered at recommended doses .

- Human Clinical Trials : Initial trials involving healthy subjects demonstrated minimal adverse effects, suggesting that this compound could be safely incorporated into dietary supplements or therapeutic formulations .

Summary Table of Applications

作用機序

The mechanism of action of (S)-(+)-2-Hexyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can react with sulfhydryl residues of Keap1, leading to the release of nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoters of genes coding for antioxidant and detoxifying enzymes . This activation of the Nrf2 pathway enhances the cellular defense mechanisms against oxidative stress and inflammation.

類似化合物との比較

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

- Iberin

Comparison: (S)-(+)-2-Hexyl isothiocyanate is unique due to its specific hexyl group, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates.

生物活性

(S)-(+)-2-Hexyl isothiocyanate (HITC) is a member of the isothiocyanate family, which are sulfur-containing compounds derived from cruciferous vegetables. This compound has garnered attention for its diverse biological activities, particularly in cancer prevention, antimicrobial properties, and modulation of cellular processes. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of HITC's biological activity.

HITC primarily exerts its biological effects through several mechanisms:

- Nrf2 Pathway Activation : HITC activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress by promoting the transcription of antioxidant genes. This activation enhances the expression of phase II detoxifying enzymes, contributing to the compound’s chemopreventive properties.

- Cell Cycle Modulation : Research indicates that HITC influences cell cycle progression by targeting protein kinases. In leukemia cell lines such as Jurkat and HL-60, HITC has been shown to induce autophagy and apoptosis in a dose-dependent manner, leading to significant cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : HITC increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .

Anticancer Properties

HITC has demonstrated promising anticancer properties through various studies:

- Cancer Cell Growth Inhibition : In vitro studies have shown that HITC can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle phases. For example, HITC treatment resulted in a significant increase in cells arrested in the G0/G1 phase and a decrease in S phase cells in HL-60 cells .

- Detoxification Enzyme Induction : HITC induces detoxifying enzymes that help reduce the risk of cancer development by enhancing the metabolic processing of carcinogens. This induction is particularly relevant in colorectal cancer prevention .

Antimicrobial Activity

HITC exhibits antimicrobial properties against various pathogens. Its effectiveness stems from its ability to disrupt microbial membranes and inhibit growth:

- Inhibition of Pathogenic Bacteria : Studies have indicated that HITC can inhibit the growth of several pathogenic bacteria, making it a potential candidate for natural antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of HITC is essential for evaluating its bioavailability and therapeutic potential:

- Absorption and Distribution : After administration, HITC is rapidly absorbed and distributed throughout the body. Its lipophilic nature allows it to penetrate cellular membranes effectively.

- Metabolism : HITC undergoes metabolic processes that enhance its solubility and facilitate elimination from the body. The mercapturic acid pathway plays a significant role in its metabolism, influencing its biological activity .

Case Studies

Several case studies highlight the effectiveness of HITC in various biological contexts:

| Study | Type | Findings |

|---|---|---|

| 1 | In vitro | HITC induced apoptosis in Jurkat cells through ROS generation. |

| 2 | In vivo | Administration of HITC reduced tumor size in animal models by inducing detoxifying enzymes. |

| 3 | Clinical | Patients consuming cruciferous vegetables rich in isothiocyanates showed lower incidence rates of certain cancers. |

特性

IUPAC Name |

(2S)-2-isothiocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZWLZBNDSJSQF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426869 | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-96-3 | |

| Record name | (2S)-2-Isothiocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。